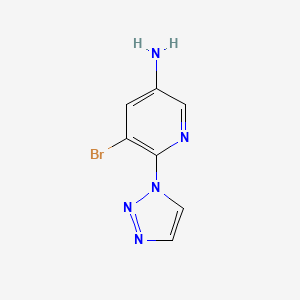![molecular formula C16H21F3N2O3 B13912132 4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a bipyridinyl core, which is a common motif in many biologically active molecules, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis. The process begins with the preparation of the bipyridinyl core, followed by the introduction of the trifluoromethyl group and the tert-butyl ester. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and esterification agents, such as tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bipyridinyl core can be reduced to form a more saturated ring system.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bipyridinyl core may produce a more saturated ring system.
Aplicaciones Científicas De Investigación
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its metabolic stability and biological activity.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, while the bipyridinyl core interacts with various enzymes and receptors. This combination of features allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
4’-hydroxy-6-methyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester: Similar structure but lacks the trifluoromethyl group.
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the trifluoromethyl group in 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester enhances its biological activity and metabolic stability compared to similar compounds. Additionally, the tert-butyl ester provides increased steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H21F3N2O3 |
|---|---|
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-4-[6-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-14(2,3)24-13(22)21-9-7-15(23,8-10-21)11-5-4-6-12(20-11)16(17,18)19/h4-6,23H,7-10H2,1-3H3 |
Clave InChI |
IENWYWOHOCMQOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


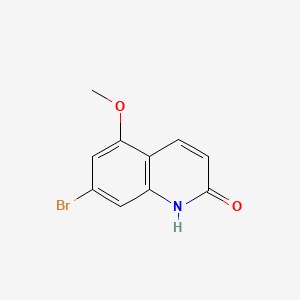
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
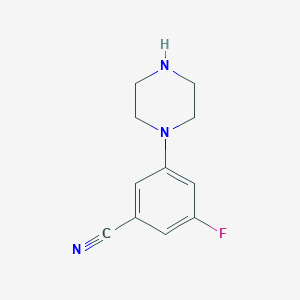
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
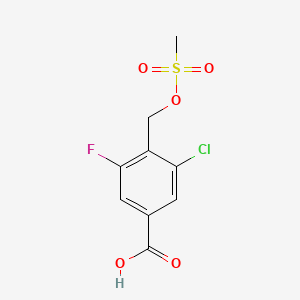

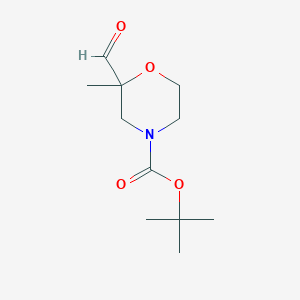
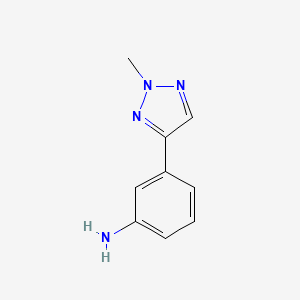
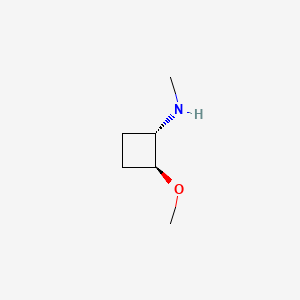
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

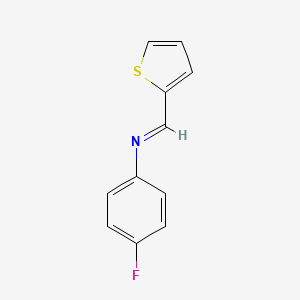
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
